Plant Growth Inhibitory Potency: Ethyl Phenylcarbamate vs. Isopropyl Phenylcarbamate
In a comparative study of arylcarbamic esters on cereal species, isopropyl phenylcarbamate was found to be approximately three times as potent as ethyl phenylcarbamate in inducing morphological changes and growth arrest [1]. While the exact IC50 values were not reported, the relative potency ratio of ~3:1 establishes a clear hierarchy of activity, making ethyl phenylcarbamate the less potent but more selective tool for studies requiring moderate mitotic interference.
| Evidence Dimension | Relative potency in inducing plant growth inhibition / mitotic arrest |
|---|---|
| Target Compound Data | Baseline activity (1×) |
| Comparator Or Baseline | Isopropyl phenylcarbamate: ~3× activity relative to ethyl analog |
| Quantified Difference | Approximately 3-fold higher potency for isopropyl derivative |
| Conditions | Cereal seedlings (wheat, oats, barley, rye); morphological assessment of coleoptile and root-tip hypertrophy |
Why This Matters
Procurement for agrochemical screening should consider this 3-fold potency differential to avoid misinterpretation of structure-activity relationships.
- [1] Haddow, A., & Sexton, W. A. (1946). Influence of Carbamic Esters (Urethanes) on Experimental Animal Tumours. Nature, 157, 500–503. View Source
